molecular formula C16H16BrNO3S B2960700 Ethyl 2-(3-bromobenzamido)-4,5-dimethyl-3-thiophenecarboxylate CAS No. 293764-66-6

Ethyl 2-(3-bromobenzamido)-4,5-dimethyl-3-thiophenecarboxylate

Cat. No. B2960700
M. Wt: 382.27
InChI Key: GWFNKOGAUYQLJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of Ethyl 2-(3-bromobenzamido)-4,5-dimethyl-3-thiophenecarboxylate consists of a thiophene ring substituted with ethyl ester and bromobenzamido groups . The presence of these functional groups can significantly influence the compound’s reactivity and properties.

Scientific Research Applications

Pharmacological Potential of Benzothiophene Derivatives

Studies have explored the pharmacological potentials of benzothiophene derivatives, highlighting their relevance in drug discovery and development. For instance, Chapman et al. (1971) synthesized various brominated benzothiophene derivatives and evaluated their pharmacological properties, although not directly mentioning Ethyl 2-(3-bromobenzamido)-4,5-dimethyl-3-thiophenecarboxylate, this research lays foundational knowledge for understanding the chemical transformations and potential biological activities of similar compounds (Chapman, N., Clarke, K., Gore, B., & Sharma, K., 1971).

Antiproliferative Activities of Thiophene Derivatives

Ghorab et al. (2013) conducted a study on novel thiophene derivatives, including those with structural similarities to Ethyl 2-(3-bromobenzamido)-4,5-dimethyl-3-thiophenecarboxylate, for their antiproliferative activities against breast and colon cancer cell lines. This research underscores the potential of thiophene derivatives in cancer therapy (Ghorab, M., Al‐Dhfyan, A., Al-Dosari, M., El-Gazzar, M., & Alsaid, M., 2013).

Anticancer Activity of Heterocycles with Thioureido Substituent

Abdel-Motaal et al. (2020) explored the synthesis of novel heterocycles utilizing a thiophene incorporated thioureido substituent for in vitro anticancer activity. Their findings contribute to the understanding of how specific structural modifications, like those in Ethyl 2-(3-bromobenzamido)-4,5-dimethyl-3-thiophenecarboxylate, can enhance anticancer properties (Abdel-Motaal, M., Alanzy, A. L., & Asem, M., 2020).

Antimicrobial and Antioxidant Studies of Thiophene Derivatives

Raghavendra et al. (2016) synthesized thiophene derivatives to evaluate their antimicrobial and antioxidant activities. Although the specific compound Ethyl 2-(3-bromobenzamido)-4,5-dimethyl-3-thiophenecarboxylate was not mentioned, the study provides insights into how structural features of thiophene derivatives contribute to their biological activities (Raghavendra, K., Renuka, N., Kameshwar, V. H., Srinivasan, B., Kumar, K. A., & Shashikanth, S., 2016).

properties

IUPAC Name

ethyl 2-[(3-bromobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO3S/c1-4-21-16(20)13-9(2)10(3)22-15(13)18-14(19)11-6-5-7-12(17)8-11/h5-8H,4H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFNKOGAUYQLJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-bromobenzamido)-4,5-dimethylthiophene-3-carboxylate

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